molecular formula C15H24N2O2S2 B13950481 3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13950481
M. Wt: 328.5 g/mol
InChI Key: JDSFWJCVYXLGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a thiazole ring, a piperidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .

The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazole intermediate. The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl alcohol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .

Mechanism of Action

The mechanism of action of 3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the thiazole and piperidine rings with the tert-butyl ester group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H24N2O2S2

Molecular Weight

328.5 g/mol

IUPAC Name

tert-butyl 3-(1,3-thiazol-5-ylmethylsulfanylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H24N2O2S2/c1-15(2,3)19-14(18)17-6-4-5-12(8-17)9-20-10-13-7-16-11-21-13/h7,11-12H,4-6,8-10H2,1-3H3

InChI Key

JDSFWJCVYXLGHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CSCC2=CN=CS2

Origin of Product

United States

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